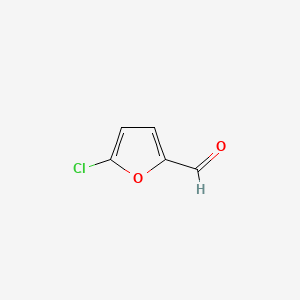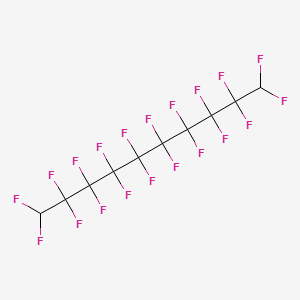
1H,10H-Perfluorodecane
Descripción general
Descripción
1H,10H-Perfluorodecane is a highly fluorinated decanediol . It is also known as 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol . The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated .
Synthesis Analysis
The synthesis of 1H,1H,10H,10H-perfluoro-1,10-decanediol involves a reaction with potassium hydroxide in N,N-dimethyl-formamide at 20℃ . The reaction mixture is concentrated in vacuo, and the residue is partitioned between aqueous saturated ammonium chloride and ethyl acetate .Molecular Structure Analysis
The molecular formula of 1H,10H-Perfluorodecane is C10HF21 . The IUPAC Standard InChI is InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H .Chemical Reactions Analysis
The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated . The interfacial tension of the hexane solution of 1H,1H,10H,10H-perfluorodecane-1,10-diol against water has been measured .Physical And Chemical Properties Analysis
1H,10H-Perfluorodecane has a molecular weight of 520.0814 . It has a high boiling point of 215°C. It is a colorless, odorless, and non-flammable liquid.Aplicaciones Científicas De Investigación
Application 1: Adsorption at the Hexane/Water Interface
- Scientific Field : Physical Chemistry .
- Summary of the Application : The adsorption of 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC 10 diol) at the hexane solution/water interface has been investigated. This research is significant in understanding the effect of two hydroxyl groups at both ends of the hydrophobic chain and the rigidity of the hydrophobic chain on the adsorption of fluorocarbon alcohol at the interface .
- Methods of Application or Experimental Procedures : The method involved the measurement of interfacial tension γ as a function of pressure p and concentration m1, and the thermodynamic data analysis . The curves of interfacial tension versus temperature and concentration show break points corresponding to the phase transitions in the adsorbed FC 10 diol film .
- Results or Outcomes : The results revealed that FC 10 diol molecules form a condensed monolayer with molecular orientation parallel to the interface. Furthermore, FC 10 diol molecules pile spontaneously and successively form a multilayer above the second phase transition . This research provides insights into the molecular orientation and multilayer formation in the adsorbed film of FC 10 diol at the hexane/water interface .
Application 2: Preparation of Fluorinated Copolymers
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 1H,1H,10H,10H-Perfluorodecane-1,10-diol is used in the preparation of diverse bromo (ester) (macro)initiators. These initiators are required for the preparation of fluorinated pentablock as well as amphiphilic triblock copolymers with a central polyether segment .
- Results or Outcomes : The outcome of this application is the successful synthesis of fluorinated pentablock and amphiphilic triblock copolymers. These copolymers have potential applications in various fields due to their unique properties, such as resistance to heat, chemicals, and weathering, as well as their low surface energy .
Application 3: Preparation of Fluorinated Copolymers
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 1H,1H,10H,10H-Perfluorodecane-1,10-diol is used in the preparation of diverse bromo (ester) (macro)initiators. These initiators are required for the preparation of fluorinated pentablock as well as amphiphilic triblock copolymers with a central polyether segment .
- Results or Outcomes : The outcome of this application is the successful synthesis of fluorinated pentablock and amphiphilic triblock copolymers. These copolymers have potential applications in various fields due to their unique properties, such as resistance to heat, chemicals, and weathering, as well as their low surface energy .
Safety And Hazards
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQXMQJUHCJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379785 | |
| Record name | 1H,10H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,10H-Perfluorodecane | |
CAS RN |
3492-24-8 | |
| Record name | 1H,10H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)
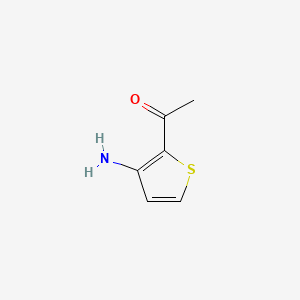
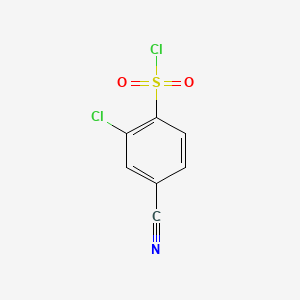
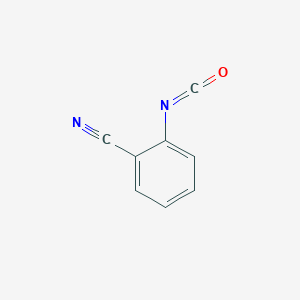
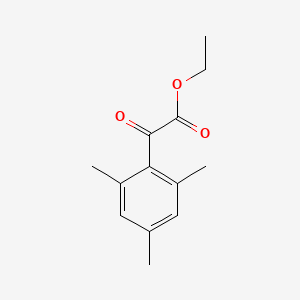
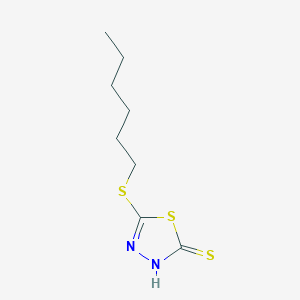
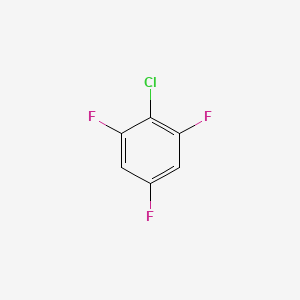
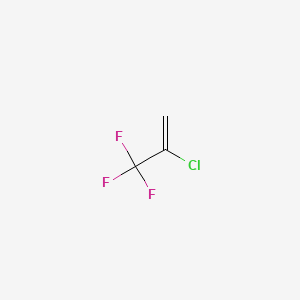

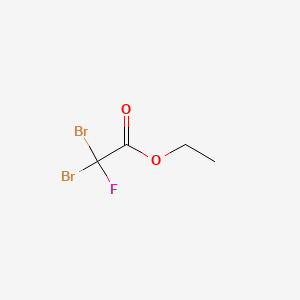
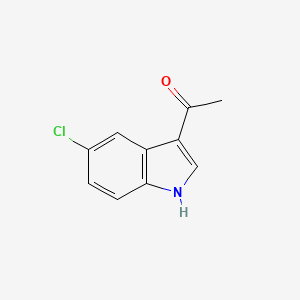
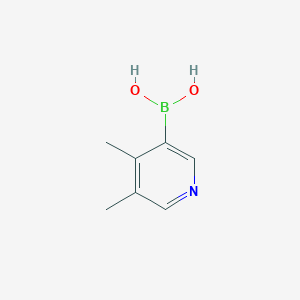
![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)
